

Technical Guide: 2-(4-Bromo-1-pyrazolyl)ethyl Acetate

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Compound of Interest

Compound Name:	2-(4-Bromo-1-pyrazolyl)ethyl Acetate
CAS No.:	1215073-99-6
Cat. No.:	B2379963

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Strategic Utilization in Medicinal Chemistry and Organic Synthesis

Executive Summary & Compound Identity

2-(4-Bromo-1-pyrazolyl)ethyl Acetate (CAS 1215073-99-6) is a specialized heterocyclic building block utilized primarily in the development of pharmaceutical agents and agrochemicals. It serves as a bifunctional scaffold, offering a 4-bromopyrazole moiety for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and an ethyl acetate side chain that functions as a masked alcohol or a polar linker.

Unlike its structural isomer ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate (a glycine derivative), this compound is an O-acetyl ester of 2-(4-bromo-1H-pyrazol-1-yl)ethanol. This distinction is critical for retrosynthetic planning, as it provides access to N-hydroxyethyl pyrazole derivatives upon hydrolysis, a common motif in kinase inhibitors and GPCR ligands.

Physicochemical Profile

Property	Specification
CAS Number	1215073-99-6
IUPAC Name	2-(4-Bromo-1H-pyrazol-1-yl)ethyl acetate
Molecular Formula	C ₇ H ₉ BrN ₂ O ₂
Molecular Weight	233.06 g/mol
Appearance	Colorless to pale yellow oil or low-melting solid
Solubility	Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water
Boiling Point	~296°C (Predicted at 760 mmHg)
Density	~1.5 ± 0.1 g/cm ³ (Predicted)

Strategic Significance in Drug Design

The utility of **2-(4-Bromo-1-pyrazolyl)ethyl Acetate** lies in its ability to introduce the pyrazole pharmacophore with a pre-installed, protected linker.

- The "Masked" Linker: The acetate group protects the hydroxyl functionality during harsh cross-coupling conditions. Post-coupling hydrolysis reveals the alcohol, which can be further derivatized (e.g., to ethers, amines, or carbamates).
- C-4 Functionalization: The bromine atom at the 4-position is highly reactive toward palladium-catalyzed cross-couplings, allowing for the rapid construction of biaryl systems common in oncology drugs (e.g., CDK or VEGFR inhibitors).

Pathway Visualization: Retrosynthetic Utility



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Figure 1: Retrosynthetic logic flow demonstrating the compound's role as a protected precursor for N-hydroxyethyl pyrazole scaffolds.

Synthesis Protocols

For research and scale-up, two primary methodologies are employed.[1] Method A is preferred for direct, one-step synthesis, while Method B is a "green" alternative avoiding alkyl halides.

Method A: Direct N-Alkylation (Standard Laboratory Protocol)

This method utilizes nucleophilic substitution (S_N2) of 4-bromopyrazole on 2-bromoethyl acetate.

Reagents:

- 4-Bromopyrazole (1.0 equiv)[2]
- 2-Bromoethyl acetate (1.2 equiv)
- Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
- Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Workflow:

- Dissolution: Charge a round-bottom flask with 4-bromopyrazole (e.g., 10 mmol) and anhydrous MeCN (50 mL).
- Deprotonation: Add Cs₂CO₃ (20 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate deprotonation of the pyrazole N-H.
- Addition: Dropwise add 2-bromoethyl acetate (12 mmol) via syringe.
- Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The product typically has a higher R_f than the starting pyrazole.
- Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

- Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over Na₂SO₄. Purify via silica gel flash chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

Self-Validation Check:

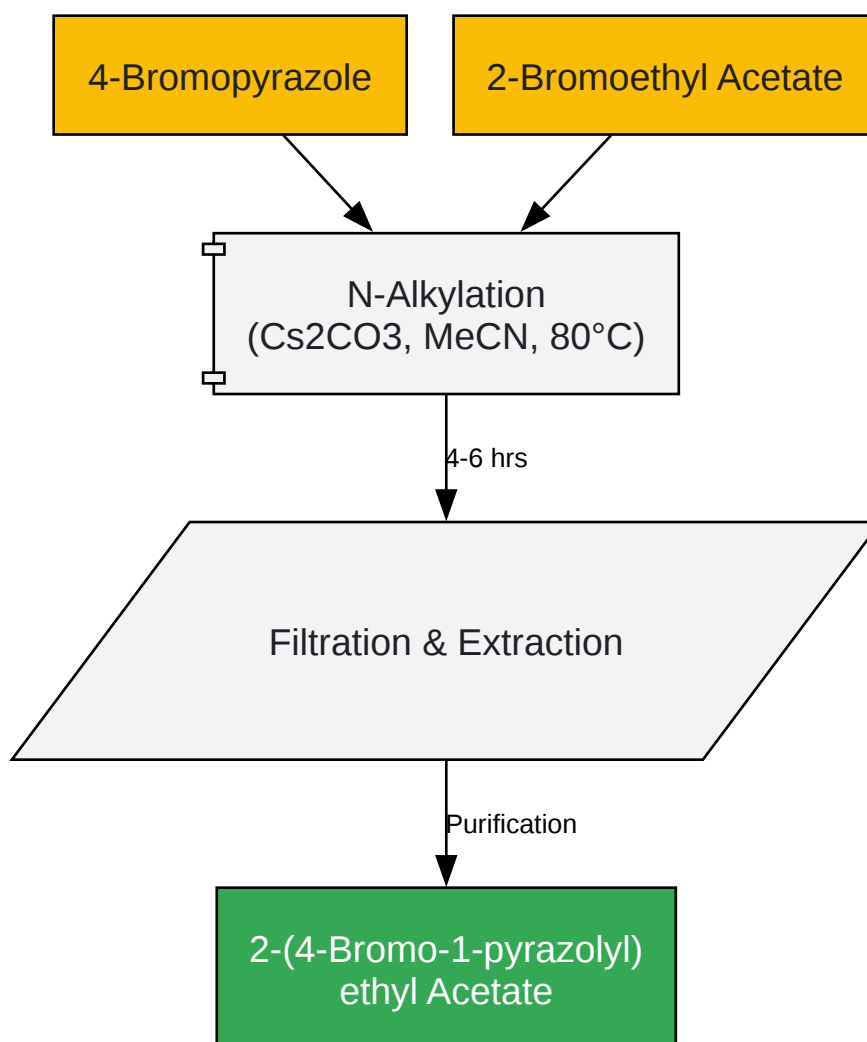
- Success Indicator: Disappearance of the broad N-H signal (~13 ppm) in ¹H NMR.
- Yield Expectations: 85–95%.

Method B: Two-Step Sequence (Green/Scale-Up)

Avoids the use of lacrimatory bromoethyl acetate.

- Step 1: Reaction of 4-bromopyrazole with ethylene carbonate (cat. NaOH, heat) to yield 2-(4-bromo-1H-pyrazol-1-yl)ethanol.
- Step 2: Acetylation of the alcohol using Acetic Anhydride (Ac₂O) and Pyridine.

Synthesis Workflow Diagram



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Figure 2: Direct alkylation workflow for the synthesis of CAS 1215073-99-6.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated against the following predicted spectral data.

¹H NMR (400 MHz, CDCl₃):

- δ 7.55 (s, 1H): Pyrazole C3-H.
- δ 7.50 (s, 1H): Pyrazole C5-H.

- δ 4.45 (t, J = 5.2 Hz, 2H): O-CH₂-CH₂-N. (Deshielded by Oxygen)
- δ 4.35 (t, J = 5.2 Hz, 2H): O-CH₂-CH₂-N. (Deshielded by Nitrogen)
- δ 2.05 (s, 3H): Acetate CH₃.

¹³C NMR (100 MHz, CDCl₃):

- δ 170.5: Carbonyl (C=O).
- δ 139.8 / 129.5: Pyrazole C3/C5 carbons.
- δ 93.2: Pyrazole C4-Br carbon.[1][3]
- δ 62.5: O-CH₂.
- δ 50.1: N-CH₂.
- δ 20.8: Acetate CH₃.

Handling and Safety

- Hazards: As an alkyl bromide derivative precursor, treat with caution. Potential skin and eye irritant.
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester.
- Stability: Stable under standard laboratory conditions. Avoid strong acids or bases unless hydrolysis is intended.

References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56965689, 2-(4-Bromo-1H-pyrazol-1-yl)ethyl acetate. Retrieved from [[Link](#)]
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Sources

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- [2. researchgate.net \[researchgate.net\]](#)
- [3. chemrxiv.org \[chemrxiv.org\]](#)
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